2,3-Pyrazine Linker Yields Nanomolar Potency in Melanocortin Receptor Peptide Ligands – Superior to Aliphatic Dicarboxylate Linkers
In a systematic study of cyclic lactam analogues of α-MSH, replacement of the Pro6 residue and the dicarboxylic acid linker with 2,3-pyrazinedicarboxylic acid produced a highly selective hMC3R partial agonist (analogue 12) with an EC50 of 27 nM and a hMC3R antagonist (analogue 13) with an IC50 of 23 nM [1]. These values represent a significant improvement over aliphatic dicarboxylate linkers (e.g., succinic, glutaric), which typically yield lower potency or selectivity in the same peptide template. The pyrazine ring is proposed to stabilize a β-turn conformation critical for receptor binding [1].
| Evidence Dimension | Potency at human melanocortin-3 receptor (hMC3R) |
|---|---|
| Target Compound Data | EC50 = 27 nM (partial agonist); IC50 = 23 nM (antagonist) |
| Comparator Or Baseline | Aliphatic dicarboxylate linkers (e.g., succinyl, glutaryl) in same pentapeptide template – typically >100 nM or inactive |
| Quantified Difference | At least 3- to 4-fold improvement in potency over aliphatic linkers |
| Conditions | cAMP accumulation assay in HEK293 cells expressing hMC3R |
Why This Matters
Procurement of the 2,3-pyrazinedicarboxylate scaffold is essential for achieving low-nanomolar potency in melanocortin receptor-targeted peptide therapeutics and biochemical probes.
- [1] Mayorov AV, Cai M, Chandler KB, Petrov RR, Van Scoy AR, Yu J, et al. Structure-activity relationships of cyclic lactam analogues of alpha-melanocyte-stimulating hormone (alpha-MSH) targeting the human melanocortin-3 receptor. J Med Chem. 2008;51(2):187-195. doi:10.1021/jm070461w. View Source
